(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone
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Overview
Description
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is a chemical compound known for its applications in various fields, particularly in the stabilization of polymers and as a UV absorber. It is a derivative of benzophenone, which is widely used in the production of sunscreens and other UV-protective products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone typically involves the reaction of 2,4-dihydroxybenzophenone with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified through recrystallization using ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The raw materials, including 2,4-dihydroxybenzophenone, 1-bromooctane, and potassium carbonate, are used in specific ratios to ensure optimal yield. The reaction is conducted in large reactors with controlled temperature and pressure conditions. The final product is then purified and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a UV absorber in the stabilization of polymers, preventing degradation due to UV radiation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in dermatological formulations to protect the skin from UV radiation.
Industry: Widely used in the production of plastics, coatings, and other materials that require UV protection.
Mechanism of Action
The primary mechanism of action of (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the UV radiation from causing damage to the material or biological system it is protecting. The molecular targets include the polymer chains in plastics and the skin cells in dermatological applications .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Another UV absorber used in sunscreens.
2-Hydroxy-4-methoxy-4’-methylbenzophenone: Used in the stabilization of polymers.
2-Hydroxy-4-octyloxybenzophenone: Similar structure with different substituents, used for UV protection.
Uniqueness
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is unique due to its specific substituents, which provide a balance of hydrophobic and hydrophilic properties, enhancing its compatibility with various materials and its effectiveness as a UV absorber .
Properties
CAS No. |
18190-30-2 |
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Molecular Formula |
C21H25ClO3 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2-hydroxy-4-octoxyphenyl)methanone |
InChI |
InChI=1S/C21H25ClO3/c1-2-3-4-5-6-7-14-25-18-12-13-19(20(23)15-18)21(24)16-8-10-17(22)11-9-16/h8-13,15,23H,2-7,14H2,1H3 |
InChI Key |
QPMFTOIJWQTFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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